(4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol
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Overview
Description
(4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methoxy group, two methyl groups, and a phenyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol typically involves the reaction of 4-methoxy-3,5-dimethylpyridine with benzaldehyde in the presence of a reducing agent. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reducing agent: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation
Substitution: Halogenating agents, nucleophiles, or electrophiles
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Formation of various substituted derivatives
Scientific Research Applications
(4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular components: Affecting cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol: A closely related compound with similar structural features.
Omeprazole: Contains a pyridine ring with methoxy and methyl groups, used as a proton pump inhibitor.
(4-Methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl-1H-benzimidazole: A derivative with additional functional groups, used in medicinal chemistry.
Uniqueness
(4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural features allow for diverse chemical modifications and interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H17NO2 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
(4-methoxy-3,5-dimethylpyridin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C15H17NO2/c1-10-9-16-13(11(2)15(10)18-3)14(17)12-7-5-4-6-8-12/h4-9,14,17H,1-3H3 |
InChI Key |
XXQZFDUSYXYIGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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